molecular formula C13H14N6O2S B2964369 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide CAS No. 937622-95-2

4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide

Cat. No.: B2964369
CAS No.: 937622-95-2
M. Wt: 318.36
InChI Key: LQPQREAOUGBYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide: is a chemical compound that belongs to the class of triazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with benzenesulfonamide under specific conditions, such as heating in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

  • Benzenesulfonamide

  • Triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide: is unique due to its specific combination of functional groups and its ability to interact with biological targets. This combination of properties makes it distinct from other similar compounds.

Properties

IUPAC Name

4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-8-7-9(2)19-13(15-8)17-12(18-19)16-10-3-5-11(6-4-10)22(14,20)21/h3-7H,1-2H3,(H,16,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPQREAOUGBYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.